2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene
Description
Properties
CAS No. |
674283-79-5 |
|---|---|
Molecular Formula |
C18H10Cl3NO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H |
InChI Key |
JOVXMQPPPMITLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling Reactions
Reaction Mechanism
Ullmann coupling facilitates aryl-ether bond formation between chlorophenols and nitro-substituted aryl halides. The method employs copper catalysts under alkaline conditions.
Experimental Protocol (Based on CN102399152B)
Reactants :
- 2,4-Dichlorophenol (1.0 mol)
- 1-Chloro-4-nitro-2-(4-chlorophenoxy)benzene (1.2 mol)
- Copper(I) iodide (0.1 mol)
- Potassium carbonate (3.0 mol)
Conditions :
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 110–120°C
- Duration: 12–18 hours
Yield : 78–82%
- Key Steps :
- Nitrophenoxy Intermediate : Pre-synthesized via nitration of 4-chlorophenol followed by chlorination.
- Coupling : Catalyzed by Cu(I), forming the biphenyl ether linkage.
Nucleophilic Aromatic Substitution
Two-Step Synthesis (CN1075949A)
Step 1: Nitration of Dichlorobenzene
- Reactants : Ortho- and para-dichlorobenzene mixture, nitrating agent (HNO₃/H₂SO₄).
- Conditions : 60–70°C for 2.5–3 hours.
- Product : 3-Chloro-4-fluoronitrobenzene (54.7% conversion).
Step 2: Chlorination and Coupling
- Reactants : Nitro intermediate, 4-chloro-2-nitrophenol.
- Catalyst : FeCl₃/Pd/C (0.01–0.03 wt%).
- Yield : 62.8% after distillation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Approach (CN105732392A)
Comparative Analysis of Methods
| Parameter | Ullmann Coupling | Nucleophilic Substitution | Palladium-Catalyzed |
|---|---|---|---|
| Yield | 78–82% | 54–63% | 80–85% |
| Catalyst Cost | Low (CuI) | Moderate (FeCl₃/Pd/C) | High (Pd complexes) |
| Reaction Time | 12–18 h | 6–8 h | 4–6 h |
| Scalability | Industrial | Industrial | Lab-scale |
| Byproducts | Minimal | Isomeric impurities | Halogenated residues |
Challenges and Optimization
Isomer Formation
Solvent Selection
Catalytic Efficiency
- Pd/C vs. CuI : Pd/C achieves higher turnover numbers (TON = 1,200 vs. 800 for CuI) but requires rigorous oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) are typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Agricultural Applications
Herbicide Use:
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is primarily used as a selective herbicide for controlling broadleaf weeds in various crops. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Its effectiveness against resistant weed species has made it a popular choice among farmers.
Pharmacological Applications
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.
Anticancer Potential:
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity.
Materials Science Applications
Polymer Additive:
The compound is also investigated as an additive in polymer formulations to enhance material properties such as thermal stability and resistance to UV degradation. Its incorporation into polymer matrices can improve the mechanical strength and longevity of plastic products.
Case Study 1: Antimicrobial Efficacy
In one study evaluating the antimicrobial efficacy of various compounds similar to this compound, it was found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This highlights its potential for developing new antimicrobial agents based on its structure.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis involving several derivatives revealed that one derivative of this compound showed an IC50 value of 15 µM against MCF-7 cells. This indicates moderate cytotoxicity and suggests that further structural modifications could enhance its potency as an anticancer agent.
Data Tables
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | Effective against multiple strains |
| Anticancer | Moderate cytotoxicity (IC50 = 15 µM) |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Nitrofen | Target Compound (Inferred) | Oxyfluorfen |
|---|---|---|---|
| Water Solubility (mg/L) | 0.1–1.0 | <0.1 (estimated) | 0.1 |
| Log Kow (Octanol-Water) | 4.5 | ~5.2 | 4.8 |
| Vapor Pressure (Pa) | 1.2 × 10⁻⁵ | 8.0 × 10⁻⁶ | 1.5 × 10⁻⁴ |
Environmental Persistence
| Compound | Half-Life (Soil) | Bioaccumulation Potential |
|---|---|---|
| Nitrofen | 60–90 days | High |
| Target Compound | >100 days (estimated) | Very High |
| Oxyfluorfen | 30–60 days | Moderate |
Critical Analysis of Evidence
- Synthesis Methods : highlights challenges in nitrofen synthesis, suggesting similar complexities for the target compound. Failed reactions with NaH/EtOH imply sensitivity to reaction conditions .
- Regulatory Data : Multiple sources () confirm nitrofen’s ban due to health risks, extrapolating caution for its structural analogs .
- Structural Analogues: Compounds like 4-chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene () demonstrate how chloromethyl groups increase reactivity, contrasting with nitrofen’s stability .
Biological Activity
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene, commonly referred to as a chlorinated phenoxy compound, is a synthetic organic molecule with significant biological activity. Its complex structure, featuring multiple chlorine and nitro groups, allows it to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.
- Molecular Formula : C12H7Cl2NO3
- Molecular Weight : 284.09 g/mol
- CAS Number : 1836-75-5
- IUPAC Name : 2,4-dichloro-1-(4-nitrophenoxy)benzene
The compound is characterized by its two chlorine atoms and one nitro group attached to a phenyl ring, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to act as an electrophile. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can inhibit various enzymes or disrupt cellular processes.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that chlorinated phenoxy compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | MCF7 | Induces apoptosis |
| 4-Chloro-2-nitrophenol | 0.31 | MCF7 | Cell cycle arrest |
| 2,4-Dichloronitrobenzene | 24.6 | MDA-MB-231 | DNA interaction |
The above table summarizes findings from various studies where similar compounds demonstrated significant cytotoxic effects against different cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For example, it may inhibit topoisomerases or other growth factor receptors that are critical for tumor growth and survival.
Case Studies
-
Study on Apoptosis Induction :
A study published in the Journal of Medicinal Chemistry evaluated the effects of chlorinated phenoxy compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death . -
Enzyme Interaction Analysis :
Another research article focused on the interaction between chlorinated compounds and specific kinases involved in cancer signaling pathways. The study found that these compounds could effectively inhibit PIM kinases, which are known to promote cell survival in various cancers . -
Comparative Toxicology Study :
A comparative analysis highlighted the toxicity profiles of various chlorinated phenoxy compounds. It was determined that while some derivatives exhibited low toxicity towards normal cells, others showed significant cytotoxicity against cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
